Cas no 2228367-24-4 (tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate)

Tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group, commonly employed in peptide synthesis and medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring enhances its utility as a versatile intermediate for constructing complex bioactive molecules. The Boc group ensures selective deprotection under mild acidic conditions, enabling controlled functionalization. This compound is particularly valuable in pharmaceutical research due to its stability, ease of handling, and compatibility with a wide range of reaction conditions. Its structural features make it suitable for applications in drug discovery, particularly in the development of targeted therapeutics.
tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate structure
2228367-24-4 structure
Product Name:tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate
CAS No:2228367-24-4
MF:C13H18ClFN2O2
MW:288.745625972748
CID:6129213
PubChem ID:165620134
Update Time:2025-06-15

tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate
    • tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
    • 2228367-24-4
    • EN300-1882900
    • Inchi: 1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(15)11(8)14/h4-6,10H,7,16H2,1-3H3,(H,17,18)
    • InChI Key: HMCILLYHKRZRCZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(CN)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 288.1040837g/mol
  • Monoisotopic Mass: 288.1040837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1882900-0.05g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
0.05g
$707.0 2023-09-18
Enamine
EN300-1882900-0.1g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
0.1g
$741.0 2023-09-18
Enamine
EN300-1882900-0.25g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
0.25g
$774.0 2023-09-18
Enamine
EN300-1882900-0.5g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
0.5g
$809.0 2023-09-18
Enamine
EN300-1882900-1.0g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
1g
$1014.0 2023-06-03
Enamine
EN300-1882900-2.5g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
2.5g
$1650.0 2023-09-18
Enamine
EN300-1882900-5.0g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
5g
$2940.0 2023-06-03
Enamine
EN300-1882900-10.0g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
10g
$4360.0 2023-06-03
Enamine
EN300-1882900-1g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
1g
$842.0 2023-09-18
Enamine
EN300-1882900-5g
tert-butyl N-[2-amino-1-(2-chloro-3-fluorophenyl)ethyl]carbamate
2228367-24-4
5g
$2443.0 2023-09-18

Additional information on tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate

Comprehensive Overview of tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate (CAS No. 2228367-24-4)

tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate (CAS No. 2228367-24-4) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique carbamate and fluoro-chloro phenyl functional groups, has garnered significant attention due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for bioactive molecules, especially in the design of kinase inhibitors and CNS-targeting drugs, which align with current trends in precision medicine.

The molecular structure of tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate features a tert-butyloxycarbonyl (Boc) protecting group, making it valuable in peptide synthesis and medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity in cross-coupling reactions, a hot topic in modern organic synthesis. Recent publications highlight its use in developing PET radiotracers, addressing the growing demand for diagnostic tools in oncology and neurology—a frequently searched topic in scientific databases.

From a synthetic perspective, this compound serves as a versatile intermediate for constructing chiral amines, a key focus area in asymmetric catalysis. Its CAS No. 2228367-24-4 is often queried in chemical databases alongside terms like "Boc deprotection conditions" and "fluorophenyl derivatives solubility", reflecting user interest in practical handling and purification methods. Analytical data shows increasing searches for "SAR studies of halogenated compounds", where this molecule's structure-activity relationship could provide valuable insights.

In pharmaceutical applications, the 2-chloro-3-fluorophenyl moiety is recognized for its ability to modulate drug lipophilicity and target binding affinity—critical parameters in drug design discussions across academic forums. The compound's crystalline properties have also been investigated for co-crystal formation, an emerging strategy to improve drug bioavailability, frequently mentioned in recent FDA approval reports and formulation science literature.

Quality control of tert-butyl N-2-amino-1-(2-chloro-3-fluorophenyl)ethylcarbamate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with researchers often searching for "characterization data for Boc-protected amines". Stability studies indicate optimal storage under inert atmosphere, a practical consideration frequently discussed in chemical handling guidelines shared across industry platforms.

The compound's relevance extends to green chemistry initiatives, with recent methodological developments focusing on catalyst-free reactions for similar structures. Patent analysis reveals growing interest in its derivatives for neuroprotective agents, correlating with rising public health concerns about neurodegenerative diseases—a trending topic in both scientific and general media.

For synthetic chemists, the enantioselective preparation of this molecule remains an active research area, with multiple approaches including enzymatic resolution and chiral auxiliaries being compared in recent journal articles. These methodologies address the pharmaceutical industry's need for optically pure intermediates, a subject generating substantial discussion in process chemistry circles.

Environmental fate studies of analogous compounds suggest that the fluorine-chlorine combination may influence biodegradation pathways, an aspect increasingly scrutinized under REACH regulations. This connects to broader sustainability conversations in chemical manufacturing—a priority for many research institutions and industrial partners.

In analytical method development, the distinct UV absorption profile of this compound facilitates its detection in complex matrices, making it a candidate reference standard for impurity profiling studies. Regulatory guidelines from ICH Q3A frequently cite the importance of such analyses, driving continuous interest in this technical area.

The future research trajectory for CAS No. 2228367-24-4 appears closely tied to advances in continuous flow chemistry and high-throughput screening platforms. These technological shifts, combined with persistent demand for novel heterocyclic compounds, ensure ongoing relevance of this chemical entity in cutting-edge pharmaceutical innovation.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.